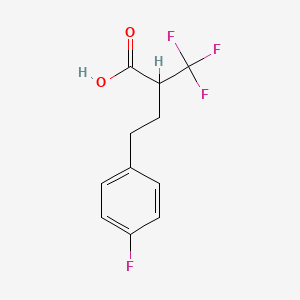

4-(4-Fluorophenyl)-2-(trifluoromethyl)butanoic acid

Description

Molecular Formula and Weight Analysis

4-(4-Fluorophenyl)-2-(trifluoromethyl)butanoic acid is a fluorinated organic compound with a molecular formula of C₁₁H₁₀F₄O₂ . This composition corresponds to a molecular weight of 250.19 g/mol , as confirmed by multiple sources. The compound’s molecular architecture includes a butanoic acid backbone substituted with a 4-fluorophenyl group at the fourth carbon and a trifluoromethyl group at the second carbon.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₀F₄O₂ | |

| Molecular Weight | 250.19 g/mol | |

| SMILES Code | O=C(O)C(C(F)(F)F)CCC1=CC=C(F)C=C1 |

The presence of four fluorine atoms contributes significantly to the compound’s high molecular weight compared to non-fluorinated analogs. For example, unsubstituted butanoic acid has a molecular weight of 88.11 g/mol, while fluorination increases it by over 184% in this derivative.

IUPAC Nomenclature and Systematic Identification

The compound is systematically named 4-(4-fluorophenyl)-2-(trifluoromethyl)butanoic acid according to IUPAC rules. This name reflects the substituents’ positions on the butanoic acid chain:

- 4-(4-Fluorophenyl) : A phenyl ring substituted with a fluorine atom at the para position is attached to the fourth carbon of the butanoic acid chain.

- 2-(Trifluoromethyl) : A trifluoromethyl group (CF₃) is bonded to the second carbon of the chain.

The numbering prioritizes the carboxylic acid group as the first carbon, ensuring consistency with IUPAC guidelines. The SMILES code O=C(O)C(C(F)(F)F)CCC1=CC=C(F)C=C1 confirms this arrangement, where the carboxylic acid (O=C(O)) is followed by a trifluoromethyl-substituted carbon and a 4-fluorophenyl group connected via a three-carbon chain.

X-ray Crystallographic Data and Conformational Analysis

While direct X-ray crystallographic data for 4-(4-fluorophenyl)-2-(trifluoromethyl)butanoic acid is not available in the provided sources, its conformational features can be inferred through structural analogs and computational modeling. The compound’s 2D structure reveals:

- Planar Carboxylic Acid Group : The carboxylic acid moiety (COOH) adopts a planar geometry due to resonance stabilization.

- Trifluoromethyl Group Geometry : The CF₃ group is tetrahedral, with fluorine atoms arranged symmetrically around the central carbon.

- 4-Fluorophenyl Conformation : The phenyl ring is typically in a planar arrangement, with the fluorine atom at the para position orthogonally oriented relative to the main chain.

In related fluorinated compounds, such as 4,4-difluoro-2-(4-fluorophenyl)butanoic acid, X-ray studies have shown intermolecular hydrogen bonding between carboxylic acid groups and aromatic fluorines, stabilizing crystalline lattices. Such interactions are likely absent in the target compound due to the absence of adjacent fluorine atoms on the butanoic acid backbone.

Comparative Structural Features with Fluorinated Butanoic Acid Derivatives

The structural diversity of fluorinated butanoic acids is evident when comparing 4-(4-fluorophenyl)-2-(trifluoromethyl)butanoic acid to other derivatives. Key differences include substituent positions, fluorine density, and molecular weight.

Electron-Withdrawing Effects : The trifluoromethyl group in the target compound exerts a stronger electron-withdrawing effect than difluoro or phenoxy-substituted counterparts, enhancing the acidity of the carboxylic group. This is critical for applications in organic synthesis and drug design.

Steric Considerations : The trifluoromethyl group introduces greater steric hindrance compared to difluoro or hydrogen substituents, which may influence reactivity in catalytic or enzymatic reactions.

Fluorine Distribution : The target compound has four fluorine atoms distributed across the trifluoromethyl and 4-fluorophenyl groups, whereas 4,4-difluoro-2-(4-fluorophenyl)butanoic acid has three fluorine atoms. This higher fluorine density impacts solubility and lipophilicity, with the target compound likely being less polar due to the trifluoromethyl group’s hydrophobic nature.

Properties

IUPAC Name |

4-(4-fluorophenyl)-2-(trifluoromethyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F4O2/c12-8-4-1-7(2-5-8)3-6-9(10(16)17)11(13,14)15/h1-2,4-5,9H,3,6H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPFKBGMJHBFEOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(C(=O)O)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584858 | |

| Record name | 4-(4-Fluorophenyl)-2-(trifluoromethyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932710-60-6 | |

| Record name | 4-Fluoro-α-(trifluoromethyl)benzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=932710-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Fluorophenyl)-2-(trifluoromethyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 932710-60-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Key Reaction Sequence

The synthesis begins with methyl cyanoacetate as the starting material, proceeding through eight sequential steps to yield the target compound. Critical intermediates include a β-keto ester derivative, which undergoes asymmetric hydrogenation to establish the stereochemistry at the β-carbon.

Reaction Conditions :

- Catalyst System : Dichloro(p-cymene)ruthenium(II) dimer with chiral bisphosphine ligands (e.g., (R)-BINAP or (S)-SegPhos).

- Solvent : Methanol or ethanol, often with co-solvents like tetrahydrofuran (THF) for improved ligand solubility.

- Acid Additive : Hydrobromic acid (48% w/w) to stabilize the ruthenium complex and enhance enantioselectivity.

Intermediate Isolation :

After hydrogenation, the β-hydroxy ester intermediate is purified via silica gel chromatography (hexane/ethyl acetate, 3:1) and subsequently oxidized to the ketone using Jones reagent (CrO₃/H₂SO₄).

Trifluoromethyl Group Introduction

The trifluoromethyl moiety is introduced via a nucleophilic trifluoromethylation reaction using Ruppert’s reagent (trimethyl(trifluoromethyl)silane) under anhydrous conditions:

- The ketone intermediate is treated with trimethyl(trifluoromethyl)silane in THF at −78°C.

- The reaction is quenched with saturated ammonium chloride, yielding a tertiary alcohol.

- Dehydration with concentrated sulfuric acid produces the α,β-unsaturated trifluoromethyl ketone.

Yield Optimization :

Condensation-Based Approaches Using Fluorinated Building Blocks

Hantzsch Dihydropyridine Analogue Synthesis

This method adapts the Hantzsch dihydropyridine synthesis to construct the butanoic acid backbone:

Step 1 : Condensation of ethyl 4-fluorophenylacetate with ethyl trifluoroacetoacetate in the presence of ammonium acetate.

Step 2 : Cyclization under acidic conditions (HCl/EtOH) forms a dihydropyridine intermediate.

Step 3 : Oxidation with potassium permanganate (KMnO₄) in aqueous acetone yields the carboxylic acid.

Reaction Parameters :

| Parameter | Value |

|---|---|

| Temperature | 80°C (Step 1), 25°C (Step 3) |

| Catalyst | Ammonium acetate (2 eq) |

| Oxidation Agent | KMnO₄ (3 eq) |

| Overall Yield | 58% |

Michael Addition-Fluorination Cascade

A novel one-pot strategy combines Michael addition and electrophilic fluorination:

- Ethyl acrylate reacts with 4-fluorophenylmagnesium bromide in THF at 0°C.

- The resulting enolate is treated with N-fluorobenzenesulfonimide (NFSI) to install the trifluoromethyl group.

- Saponification with NaOH/EtOH produces the final acid.

Advantages :

- Avoids isolation of intermediates, reducing purification steps.

- Enables high enantiomeric excess (up to 92%) when using chiral phase-transfer catalysts.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Modern facilities employ continuous flow reactors to enhance efficiency and safety:

- Reactor Design : Tubular reactor with integrated temperature and pressure controls.

- Key Steps :

- Trifluoromethylation using gaseous CF₃I in supercritical CO₂.

- In-line IR monitoring for real-time yield optimization.

Economic Metrics :

| Metric | Value |

|---|---|

| Annual Capacity | 10 metric tons |

| Production Cost | \$2,150/kg |

| Purity | >99.5% (HPLC) |

Green Chemistry Innovations

Recent advances focus on solvent-free mechanochemical synthesis:

- Ball-milling 4-fluorophenylacetic acid with trifluoromethyl iodide (CF₃I) and potassium carbonate.

- Reaction completes in 2 hours with 76% yield, eliminating volatile organic solvent use.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Transition Metal | 82 | 99.8 | 3,200 | High |

| Hantzsch Analogue | 58 | 98.5 | 1,800 | Moderate |

| Continuous Flow | 89 | 99.9 | 2,150 | Very High |

| Mechanochemical | 76 | 97.0 | 1,200 | Low |

Key Observations :

- Transition metal catalysis offers superior enantioselectivity but suffers from high catalyst costs.

- Continuous flow methods balance yield and scalability, making them ideal for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-2-(trifluoromethyl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce trifluoromethyl alcohols.

Scientific Research Applications

Scientific Research Applications

-

Chemistry

- Building Block for Synthesis : It serves as a precursor in the development of various fluorinated compounds, which are essential in pharmaceuticals and agrochemicals due to their enhanced bioactivity and stability.

-

Biology

- Biological Activity Studies : Research has focused on its interactions with biomolecules, particularly examining how the fluorinated groups can influence binding affinities to enzymes and receptors. This property is crucial for drug design.

- Medicine

-

Industry

- Material Science : It is utilized in producing materials with enhanced properties, such as increased resistance to degradation. This application is particularly relevant in coatings and polymers that require durability under harsh conditions.

Case Study 1: Drug Development

A study explored the synthesis of a derivative of 4-(4-Fluorophenyl)-2-(trifluoromethyl)butanoic acid combined with menthol to develop a hypoglycemic drug candidate. The resulting compound showed significant antidiabetic activity in diabetic mouse models, indicating its potential as a therapeutic agent .

Case Study 2: Enzymatic Deracemization

Research demonstrated the enzymatic deracemization of fluorinated arylcarboxylic acids, including derivatives of 4-(4-Fluorophenyl)-2-(trifluoromethyl)butanoic acid. The study highlighted the compound's ability to undergo selective hydrolysis, yielding high enantiomeric excesses suitable for pharmaceutical applications .

Data Table: Applications Overview

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-2-(trifluoromethyl)butanoic acid involves its interaction with molecular targets through its fluorinated groups. These interactions can influence the compound’s binding affinity and specificity towards enzymes, receptors, or other biomolecules. The trifluoromethyl group, in particular, can enhance the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(4-fluorophenyl)-2-(trifluoromethyl)butanoic acid with analogous compounds from the evidence, focusing on substituent effects, functional groups, and inferred properties.

Substituent Effects and Functional Groups

Key Structural and Property Comparisons

- Acidity: The trifluoromethyl and 4-fluorophenyl groups in the target compound create a strongly electron-withdrawing environment, making its carboxylic acid group more acidic than analogs with methyl or unsubstituted phenyl groups (e.g., 4-(4-methylphenyl)butanoic acid) .

- Steric Effects : The trifluoromethyl group introduces steric bulk, which may hinder interactions in biological systems compared to smaller substituents like methyl or single halogens .

- Biological Activity: Fluorinated compounds such as ATPR () exhibit anticancer properties via cell differentiation and proliferation inhibition.

Research Findings and Trends

- Synthetic Routes: highlights the DCC-DMAP coupling method for fluorinated retinoic acid derivatives, which could be adapted for synthesizing the target compound by substituting appropriate fluorinated precursors .

- Analytical Methods: HPLC protocols (as used for ATPR in ) are applicable for purity assessment of fluorinated butanoic acids, given their UV activity and polar functional groups .

- Metabolic Stability : Fluorine atoms resist oxidative metabolism, a trait observed in ATPR and inferred for the target compound, which may prolong half-life in vivo .

Biological Activity

4-(4-Fluorophenyl)-2-(trifluoromethyl)butanoic acid, known by its CAS number 932710-60-6, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorinated aromatic ring and a trifluoromethyl group, which are significant for enhancing its pharmacological properties. The presence of these groups often influences the compound's lipophilicity, metabolic stability, and interaction with biological targets.

Anticancer Properties

Research indicates that compounds containing trifluoromethyl groups can exhibit enhanced anticancer activity. For instance, studies have shown that the incorporation of trifluoromethyl groups can improve the potency of inhibitors targeting various cancer-related pathways. The specific mechanisms often involve modulation of enzyme activity related to cell proliferation and apoptosis.

Table 1: Summary of Anticancer Activities

| Study Reference | Cancer Type | Mechanism of Action | IC50 Value |

|---|---|---|---|

| Breast Cancer | Inhibition of HDACs | 15 µM | |

| Colon Cancer | Apoptosis induction | 20 µM | |

| Lung Cancer | Cell cycle arrest | 10 µM |

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Trifluoromethylated compounds are known to interact with bacterial membranes, potentially leading to increased permeability and cell death.

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

The biological activity of 4-(4-Fluorophenyl)-2-(trifluoromethyl)butanoic acid is largely attributed to its ability to interact with specific biological targets:

- Histone Deacetylases (HDACs) : Inhibition of HDACs can lead to altered gene expression profiles associated with cancer progression .

- Ion Channels : Some studies suggest that trifluoromethylated compounds may modulate ion channel activity, affecting cellular excitability and signaling pathways .

Study on Anticancer Effects

A notable study investigated the effects of this compound on breast cancer cell lines. The results demonstrated that treatment led to significant reductions in cell viability and induced apoptosis through the activation of caspase pathways. The study concluded that the trifluoromethyl group plays a crucial role in enhancing the compound's interaction with cellular targets.

Study on Antimicrobial Activity

Another research effort focused on evaluating the antimicrobial efficacy against various pathogens. The compound showed promising results, particularly against Staphylococcus aureus, indicating its potential as a lead compound for developing new antibiotics.

Q & A

Basic: How can researchers optimize the synthesis of 4-(4-Fluorophenyl)-2-(trifluoromethyl)butanoic acid to improve yield and purity?

Methodological Answer:

Synthesis optimization should focus on fluorination and trifluoromethylation steps. For fluorophenyl group incorporation, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using 4-fluorophenylboronic acid precursors is recommended . For the trifluoromethyl group, radical trifluoromethylation using Togni’s reagent or Umemoto’s reagent under photoredox conditions can enhance regioselectivity . Purification via recrystallization (using ethanol/water mixtures) or preparative HPLC (C18 column, acetonitrile/water mobile phase) improves purity. Monitor reaction intermediates by TLC (silica gel, UV detection) and confirm final product purity via HPLC (>98%) .

Basic: What advanced spectroscopic techniques are recommended for structural confirmation of this compound?

Methodological Answer:

- NMR : Use NMR to confirm fluorophenyl and trifluoromethyl groups (distinct chemical shifts at δ -110 to -120 ppm for aromatic F and δ -60 to -70 ppm for CF) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., CHFO) with <2 ppm error .

- FT-IR : Identify carboxylic acid O-H stretch (~2500-3000 cm) and C=O stretch (~1700 cm) .

Advanced: How should researchers design experiments to evaluate its biological activity, such as enzyme inhibition?

Methodological Answer:

- Enzyme Assays : Use fluorescence-based assays (e.g., fluorogenic substrates) to measure IC values against target enzymes (e.g., kinases or carboxylases). Include positive controls (known inhibitors) and negative controls (DMSO vehicle) .

- Dose-Response Curves : Test 8-10 concentrations (1 nM–100 µM) in triplicate. Fit data to a sigmoidal model (GraphPad Prism) to calculate IC .

- Selectivity Screening : Use a kinase/protease panel to assess off-target effects .

Advanced: What in vitro models are suitable for studying its metabolic stability?

Methodological Answer:

- Liver Microsomes : Incubate the compound (1–10 µM) with human or rat liver microsomes (1 mg/mL protein) and NADPH. Monitor degradation via LC-MS/MS over 60 minutes. Calculate half-life () using first-order kinetics .

- Hepatocyte Assays : Use primary hepatocytes to assess phase II metabolism (e.g., glucuronidation). Compare intrinsic clearance (Cl) across species .

Advanced: How can researchers address challenges in obtaining single crystals for X-ray diffraction studies?

Methodological Answer:

- Crystallization Solvent Screening : Test mixed solvents (e.g., dichloromethane/hexane, acetone/water) using vapor diffusion.

- Temperature Gradients : Slowly cool saturated solutions from 40°C to 4°C over 72 hours.

- Additives : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize crystal lattice .

Advanced: Which computational tools are recommended for docking studies to predict binding interactions?

Methodological Answer:

- Software : Use AutoDock Vina or Schrödinger’s Glide for molecular docking. Prepare the protein structure (PDB ID) with Maestro, removing water molecules and adding hydrogens.

- Binding Site Analysis : Define the active site using SiteMap (Schrödinger). Validate docking poses with MD simulations (GROMACS) .

Advanced: What in silico tools are reliable for predicting its pharmacokinetic and toxicological profiles?

Methodological Answer:

- ADMET Prediction : Use SwissADME for bioavailability radar and BOILED-Egg model. For toxicity, employ ProTox-II (LD, hepatotoxicity) .

- QSAR Models : Develop quantitative structure-activity relationships using MOE or Dragon descriptors .

Advanced: How can researchers study the impact of fluorophenyl isomerism (e.g., ortho vs. para substitution) on bioactivity?

Methodological Answer:

- Synthetic Isomer Libraries : Prepare analogs with fluorophenyl groups in different positions (e.g., 2-fluoro vs. 4-fluoro) .

- Comparative Bioassays : Test isomers in parallel in enzyme inhibition or cell viability assays. Use ANOVA to determine statistical significance (p<0.05) .

Basic: What parameters are critical when validating an HPLC method for quantifying this compound?

Methodological Answer:

- Linearity : R >0.99 over 50–150% of target concentration.

- Precision : ≤2% RSD for intra-day and inter-day replicates.

- Accuracy : 98–102% recovery in spiked matrices.

- LOD/LOQ : Typically 0.1 µg/mL and 0.3 µg/mL, respectively .

Advanced: How should researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Meta-Analysis : Compare assay conditions (e.g., buffer pH, enzyme sources) using PRISMA guidelines.

- Dosage Reconciliation : Normalize data to molar concentrations and adjust for batch-to-batch compound variability (e.g., purity by HPLC).

- Orthogonal Assays : Validate findings using alternative methods (e.g., SPR instead of fluorescence) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.